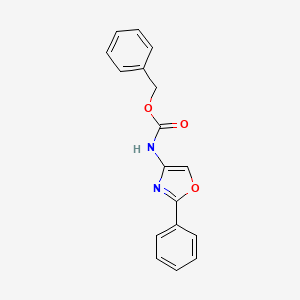

Benzyl (2-phenyloxazol-4-yl)carbamate

CAS No.: 32512-42-8

Cat. No.: VC8264890

Molecular Formula: C17H14N2O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32512-42-8 |

|---|---|

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | benzyl N-(2-phenyl-1,3-oxazol-4-yl)carbamate |

| Standard InChI | InChI=1S/C17H14N2O3/c20-17(22-11-13-7-3-1-4-8-13)19-15-12-21-16(18-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20) |

| Standard InChI Key | BXOPKFCIABODBD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=COC(=N2)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=COC(=N2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Benzyl (2-phenyloxazol-4-yl)carbamate belongs to the oxazole-carbamate family, a class of nitrogen-oxygen heterocycles valued for their electronic and steric properties. The compound’s IUPAC name is benzyl N-(2-phenyloxazol-4-yl)carbamate, with the oxazole ring substituted at the 4-position by the carbamate group and at the 2-position by a phenyl ring . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 32512-42-8 |

| Molecular Formula | |

| Molecular Weight | 294.30 g/mol |

| Purity | ≥98% (HPLC) |

The oxazole core contributes to planar aromaticity, while the carbamate group introduces hydrogen-bonding capability and susceptibility to nucleophilic attack. X-ray crystallography of analogous structures (e.g., 4u in ) confirms that such compounds adopt rigid conformations, with dihedral angles between the oxazole and phenyl rings typically ranging from 15–25° .

Synthesis and Reaction Pathways

Industrial Synthesis

Aromsyn, a leading supplier, produces benzyl (2-phenyloxazol-4-yl)carbamate via custom synthetic routes optimized for scalability. While exact protocols are proprietary, the general approach involves:

-

Oxazole Ring Formation: Cyclocondensation of an acyl chloride with a β-ketoamide precursor under acidic conditions.

-

Carbamate Installation: Reaction of the oxazole intermediate with benzyl chloroformate in the presence of a base such as triethylamine .

This method aligns with published procedures for related oxazole-carbamates. For example, ethyl (1-benzyl-3-(2-ethoxy-4-phenyloxazol-5-yl)-2-oxindolin-4-yl)carbamate (4a) was synthesized via a phosphine-mediated annulation between 3-acylmethylidene oxindoles and dialkyl azodicarboxylates, followed by DBU-catalyzed isomerization . Although the substitution pattern differs, this demonstrates the versatility of carbamate-functionalized oxazoles in multistep syntheses.

Laboratory-Scale Modifications

The compound’s reactivity permits further functionalization:

-

Nucleophilic Substitution: The carbamate’s carbonyl group reacts with amines to form urea derivatives.

-

Oxazole Ring Modifications: Electrophilic aromatic substitution at the oxazole’s 5-position is feasible due to electron-deficient character .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For instance, oxazole-carbamates are pivotal in synthesizing kinase inhibitors and antimicrobial agents due to their ability to mimic peptide bonds while enhancing metabolic stability .

Functional Materials

In materials science, the planar oxazole ring facilitates π-π stacking in conjugated polymers, improving charge transport in organic electronics .

Coupling Reactions

As a carbamate-protected amine, it participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N bond formation in complex heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume